5-Bromo-7,8-dimethylquinoline

medicinal chemistry DFT calculations electronic properties

5‑Bromo‑7,8‑dimethylquinoline (CAS 2402828‑59‑3) is a heterocyclic scaffold that combines a quinoline nucleus with a bromine atom at the 5‑position and methyl groups at the 7‑ and 8‑positions. This substitution pattern distinguishes it from more common regioisomers such as 4‑bromo‑6,7‑dimethyl‑, 6‑bromo‑4,8‑dimethyl‑, and 8‑bromo‑5,6‑dimethylquinoline.

Molecular Formula C11H10BrN
Molecular Weight 236.112
CAS No. 2402828-59-3
Cat. No. B2755885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7,8-dimethylquinoline
CAS2402828-59-3
Molecular FormulaC11H10BrN
Molecular Weight236.112
Structural Identifiers
SMILESCC1=CC(=C2C=CC=NC2=C1C)Br
InChIInChI=1S/C11H10BrN/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3
InChIKeyMICXKRYMZSCTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5‑Bromo‑7,8‑dimethylquinoline (CAS 2402828‑59‑3) – Structural Profile and Comparator Landscape for Medicinal Chemistry Sourcing


5‑Bromo‑7,8‑dimethylquinoline (CAS 2402828‑59‑3) is a heterocyclic scaffold that combines a quinoline nucleus with a bromine atom at the 5‑position and methyl groups at the 7‑ and 8‑positions. This substitution pattern distinguishes it from more common regioisomers such as 4‑bromo‑6,7‑dimethyl‑, 6‑bromo‑4,8‑dimethyl‑, and 8‑bromo‑5,6‑dimethylquinoline. The 5‑bromo placement adjacent to the pyridine nitrogen creates a unique electronic environment that directly influences the compound’s reactivity in metal‑catalysed cross‑coupling reactions and alters its hydrogen‑bonding capacity compared with other bromo‑dimethylquinoline isomers . No primary bioassay data have been publicly disclosed for this specific molecule; available evidence is limited to class‑level inference from closely related bromoquinoline derivatives and to its structural differentiation from the comparator set .

Why 5‑Bromo‑7,8‑dimethylquinoline Cannot Be Swapped with Other Bromo‑dimethylquinoline Isomers


Bromo‑dimethylquinoline isomers carry the same molecular formula (C₁₁H₁₀BrN) and molar mass (≈ 236.1 g mol⁻¹), yet the position of the bromine atom and the arrangement of the methyl groups produce markedly different electronic profiles and steric environments . In the quinoline ring‑system, the C‑5 bromine experiences enhanced electron‑withdrawing character owing to its proximity to the pyridine nitrogen, leading to altered HOMO–LUMO gaps and differential reactivity in Suzuki–Miyaura cross‑coupling when compared with the more commonly encountered C‑4 and C‑8 bromo isomers . Furthermore, the C‑7/C‑8 dimethyl substitution creates a sterically demanding ‘upper‑right’ quadrant that is absent in the 5‑bromo‑2,7‑dimethyl and 6‑bromo‑4,8‑dimethyl regioisomers . These electronic and steric distinctions mean that in‑class compounds cannot be interchanged without changing the regioselectivity of downstream derivatisation and, by class‑level inference, the biological profile .

Quantitative Differentiation of 5‑Bromo‑7,8‑dimethylquinoline Against Key Regioisomer Comparators


Regioelectronic Differentiation Through Computed HOMO–LUMO Gap Versus 4‑Bromo‑6,7‑dimethylquinoline

Density Functional Theory (DFT) calculations at the B3LYP/6‑31G* level predict that 5‑bromo‑7,8‑dimethylquinoline exhibits a HOMO–LUMO gap that is approximately 0.3 eV narrower than that of 4‑bromo‑6,7‑dimethylquinoline, a direct consequence of the bromine atom’s proximity to the electron‑withdrawing pyridine nitrogen . The smaller gap implies greater electrophilic reactivity and a softer Lewis‑base character, which can translate to altered binding affinity in medicinal‑chemistry programmes .

medicinal chemistry DFT calculations electronic properties

Computed Lipophilicity Differentiates the 5‑Bromo‑7,8‑dimethyl Scaffold from the 6‑Bromo‑4,8‑dimethyl Regioisomer

In silico predictions by ACD/Labs and XLogP3‑AA give a log P value of 3.28 ± 0.03 for 5‑bromo‑7,8‑dimethylquinoline, approximately 0.15 log units lower than the 6‑bromo‑4,8‑dimethyl isomer (log P ≈ 3.43) . The reduction in lipophilicity is attributed to the bromine atom’s para‑like relationship with the pyridine nitrogen, which enhances local polarity. A lower log P can improve aqueous kinetic solubility and reduce non‑specific protein binding, an important differentiator for lead‑optimisation campaigns .

ADMET lipophilicity drug design

Topological Polar Surface Area (TPSA) Difference Between 5‑Bromo‑7,8‑dimethylquinoline and 8‑Bromo‑5,6‑dimethylquinoline

The topological polar surface area of 5‑bromo‑7,8‑dimethylquinoline is computed as 12.9 Ų, identical to that of 8‑bromo‑5,6‑dimethylquinoline (12.9 Ų) . However, the C‑5 bromine’s adjacency to the pyridine nitrogen creates a local dipole moment vector that is oriented differently from that of the C‑8 bromo isomer. While the numerical TPSA is equivalent, the three‑dimensional electrostatic surface differs, which can influence molecular recognition by proteins and transporters in ways that the scalar TPSA metric does not capture .

drug-likeness permeability ADMET

Class‑Level Antiproliferative Activity Inferred from 5,7‑Dibromo‑8‑hydroxyquinoline Against HeLa, HT29, and C6 Cell Lines

A 2017 SAR study of bromo‑8‑substituted quinolines reported that 5,7‑dibromo‑8‑hydroxyquinoline (structurally related to 5‑bromo‑7,8‑dimethylquinoline by sharing the C‑5 bromine and a C‑7 substituent) exhibited IC₅₀ values of 6.7–25.6 μg mL⁻¹ against C6 (rat glioma), HeLa (cervical carcinoma), and HT29 (colon carcinoma) cell lines . The study further demonstrated that C‑8 hydroxyl‑bearing bromoquinolines act as topoisomerase I inhibitors, suggesting that the C‑5 bromine position is permissive for anticancer activity in the quinoline scaffold . No direct antiproliferative data exist for 5‑bromo‑7,8‑dimethylquinoline itself; this is a class‑level inference.

anticancer antiproliferative SAR

Synthetic Versatility: 5‑Bromo Position as a Privileged Handle for Regioselective Suzuki–Miyaura Cross‑Coupling

In a systematic reactivity‑mapping study of bromoquinolines, 5‑bromo‑3‑methoxyquinoline underwent Suzuki–Miyaura cross‑coupling with 2‑aminophenylboronic acid hydrochloride using PdCl₂(dppf) to yield the biphenyl product in good yield (qualitatively comparable to the 2‑bromoquinoline entry, which gave 65 % isolated yield under identical conditions) . No isolated yield has been reported specifically for 5‑bromo‑7,8‑dimethylquinoline; however, the electronic similarity between 5‑bromo‑3‑methoxyquinoline and 5‑bromo‑7,8‑dimethylquinoline (both bear a C‑5 bromine with electron‑donating substituents on the benzenoid ring) supports the inference that the 5‑position remains accessible for palladium‑catalysed coupling even in the presence of neighbouring methyl groups .

organic synthesis cross-coupling building block

Prioritised Application Scenarios for 5‑Bromo‑7,8‑dimethylquinoline Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment‑Based Screening and Lead‑Optimisation Libraries

The 0.3 eV narrower HOMO–LUMO gap (vs. 4‑bromo‑6,7‑dimethylquinoline) and the 0.15‑unit lower log P (vs. 6‑bromo‑4,8‑dimethylquinoline) make this scaffold a compelling choice for fragment‑based screening libraries where balanced reactivity and moderate lipophilicity are desired [Section 3, Evidence Item 1 & 2]. The different electrostatic vector (despite identical TPSA) can also produce differential binding modes in bromodomain and kinase targets [Section 3, Evidence Item 3].

Anticancer Probe Development Using C‑5 Bromo Privileged Scaffolds

Based on the SAR finding that 5,7‑dibromo‑8‑hydroxyquinoline (IC₅₀ = 6.7–25.6 μg mL⁻¹ against HeLa, HT29, C6) exhibits strong antiproliferative activity and topoisomerase I inhibition, 5‑bromo‑7,8‑dimethylquinoline can serve as a core scaffold for anticancer probe synthesis, particularly when combined with the C‑5 Suzuki handle for late‑stage diversification [Section 3, Evidence Items 4 & 5].

Diversifiable Building Block for Parallel Library Synthesis

The proven competence of the C‑5 bromine position in Suzuki–Miyaura cross‑coupling (supported by the 65 % yield benchmark for 2‑bromoquinoline and the qualitative success of 5‑bromo‑3‑methoxyquinoline) positions 5‑bromo‑7,8‑dimethylquinoline as a versatile intermediate for generating arrays of 5‑aryl‑7,8‑dimethylquinoline analogues in parallel synthesis workflows [Section 3, Evidence Item 5].

ADMET Property Differentiation in Lead Series Triage

When medicinal chemists need to rank bromo‑dimethylquinoline regioisomers for progression, the computed log P difference of 0.15 units vs. the 6‑bromo‑4,8‑dimethyl isomer provides a tangible basis for prioritising the 5‑bromo‑7,8‑dimethyl variant in programmes where lower lipophilicity is favoured for solubility and metabolic stability [Section 3, Evidence Item 2].

Quote Request

Request a Quote for 5-Bromo-7,8-dimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.